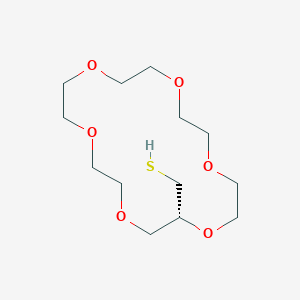
(2,7-Naphthyridin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic compounds consisting of two fused pyridine rings This specific compound has a methanamine group attached to the 4-position of the 2,7-naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:
Starting Material: 2,7-naphthyridine is used as the starting material.
Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.
Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2,7-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Reduced naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学研究应用
(2,7-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
2,7-Naphthyridine: The parent compound without the methanamine group.
2,6-Naphthyridine: A structural isomer with different biological properties.
1,8-Naphthyridine: Another isomer with distinct chemical and biological characteristics.
Uniqueness
(2,7-Naphthyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
属性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC 名称 |
2,7-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2 |
InChI 键 |
BXFADDPDQYBFTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=CN=CC(=C21)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


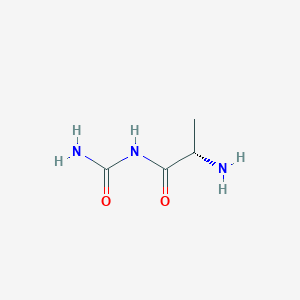
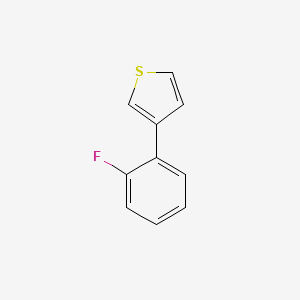
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)


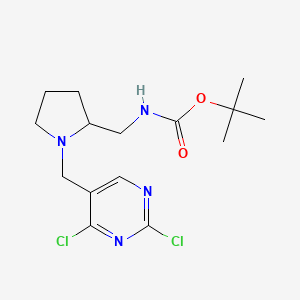
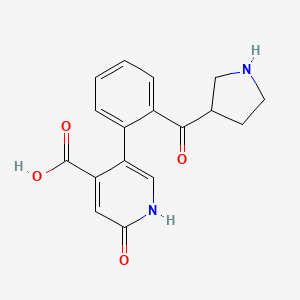
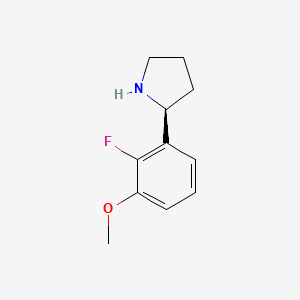


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)

